

# Spectroscopic Analysis of 2-Bromo-4,4-dimethylcyclohexanone: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 2-Bromo-4,4-dimethylcyclohexanone |
| Cat. No.:      | B8638299                          |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for **2-Bromo-4,4-dimethylcyclohexanone** (CAS No. 75620-63-2). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectral features based on the compound's structure and provides generalized experimental protocols for its analysis.

## Molecular Structure and Expected Spectroscopic Features

**2-Bromo-4,4-dimethylcyclohexanone** is a halogenated cyclic ketone. Its structure, featuring a bromine atom alpha to a carbonyl group and gem-dimethyl substitution, dictates its characteristic spectroscopic signatures.

Structure:

## Spectroscopic Data Summary

While comprehensive experimental data is not readily available, the following tables summarize the expected key spectroscopic features for **2-Bromo-4,4-dimethylcyclohexanone**. These predictions are based on established principles of NMR, IR, and MS spectroscopy.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity        | Integration | Assignment                       |
|----------------------------------|---------------------|-------------|----------------------------------|
| ~4.5 - 4.8                       | Doublet of Doublets | 1H          | CH-Br                            |
| ~2.5 - 2.8                       | Multiplet           | 2H          | CH <sub>2</sub> adjacent to C=O  |
| ~1.8 - 2.2                       | Multiplet           | 4H          | Other ring CH <sub>2</sub>       |
| ~1.1 - 1.3                       | Singlet             | 6H          | C(CH <sub>3</sub> ) <sub>2</sub> |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

| Chemical Shift ( $\delta$ , ppm) | Assignment                       |
|----------------------------------|----------------------------------|
| ~200 - 210                       | C=O                              |
| ~55 - 65                         | CH-Br                            |
| ~40 - 50                         | C(CH <sub>3</sub> ) <sub>2</sub> |
| ~30 - 40                         | Ring CH <sub>2</sub>             |
| ~25 - 35                         | CH <sub>3</sub>                  |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                  |
|--------------------------------|---------------|-----------------------------|
| ~1715 - 1735                   | Strong        | C=O stretch                 |
| ~2850 - 3000                   | Medium-Strong | C-H stretch (alkane)        |
| ~1465                          | Medium        | C-H bend (CH <sub>2</sub> ) |
| ~1370                          | Medium        | C-H bend (gem-dimethyl)     |
| ~500 - 700                     | Medium-Strong | C-Br stretch                |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Interpretation                                                                    |
|-----------|-----------------------------------------------------------------------------------|
| 204/206   | Molecular ion peak ( $M^+$ , $M+2$ ), characteristic isotopic pattern for Bromine |
| 125       | Loss of Br                                                                        |
| Various   | Fragmentation pattern corresponding to the cyclohexanone ring                     |

## Experimental Protocols

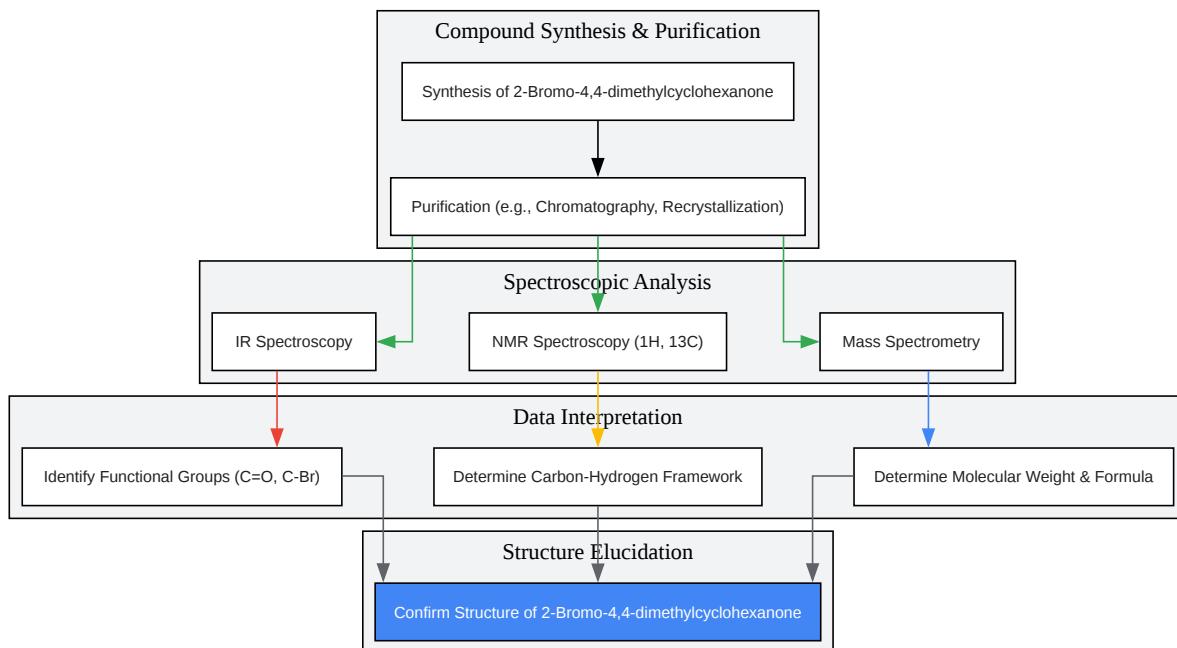
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-4,4-dimethylcyclohexanone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ , acetone- $d_6$ ) in an NMR tube.
- $^1H$  NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
- $^{13}C$  NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required compared to  $^1H$  NMR due to the lower natural abundance of  $^{13}C$ .

Infrared (IR) Spectroscopy:

- Sample Preparation: The IR spectrum can be obtained using a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or by dissolving the compound in a suitable solvent (e.g.,  $CCl_4$ ) and placing the solution in a liquid cell. For solids, a KBr pellet or a Nujol mull can be prepared.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400  $cm^{-1}$ . A background spectrum of the salt plates or


solvent should be recorded and subtracted from the sample spectrum.

#### Mass Spectrometry (MS):

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- **Data Acquisition:** Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-300). The ionization energy for EI is typically 70 eV.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like **2-Bromo-4,4-dimethylcyclohexanone**.



[Click to download full resolution via product page](#)

A logical workflow for the spectroscopic analysis of **2-Bromo-4,4-dimethylcyclohexanone**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-4,4-dimethylcyclohexanone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8638299#spectroscopic-data-nmr-ir-ms-for-2-bromo-4-4-dimethylcyclohexanone>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)